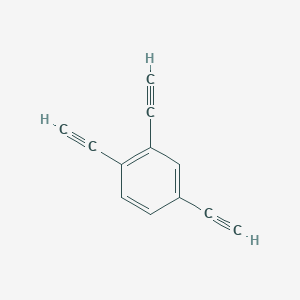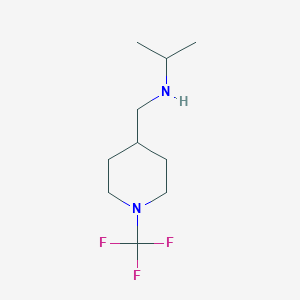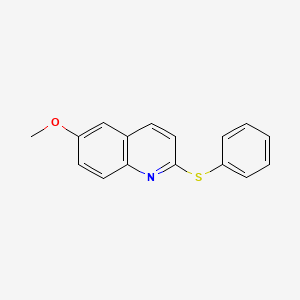![molecular formula C7H5N3 B13949579 4,7-Methano-1H-pyrazolo[3,4-C]pyridine CAS No. 504411-35-2](/img/structure/B13949579.png)
4,7-Methano-1H-pyrazolo[3,4-C]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Methano-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and a 1,3-dicarbonyl compound in a solvent like 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as the control of reaction parameters such as temperature and time, are crucial for efficient production.
化学反応の分析
Types of Reactions: 4,7-Methano-1H-pyrazolo[3,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at specific positions on the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
科学的研究の応用
4,7-Methano-1H-pyrazolo[3,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 4,7-Methano-1H-pyrazolo[3,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .
類似化合物との比較
4,7-Methano-1H-pyrazolo[3,4-C]pyridine can be compared with other pyrazolopyridine derivatives, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-c]pyridine
- 1H-Pyrazolo[3,4-d]pyrimidine
These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms and the type of substituents attached to the rings. The unique structure of this compound, particularly the methano bridge, distinguishes it from other derivatives and may contribute to its unique chemical and biological properties .
特性
CAS番号 |
504411-35-2 |
|---|---|
分子式 |
C7H5N3 |
分子量 |
131.13 g/mol |
IUPAC名 |
3,4,9-triazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene |
InChI |
InChI=1S/C7H5N3/c1-4-2-8-6(1)7-5(4)3-9-10-7/h2-3H,1H2,(H,9,10) |
InChIキー |
HIFDDBJCOKZQFJ-UHFFFAOYSA-N |
正規SMILES |
C1C2=CN=C1C3=C2C=NN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


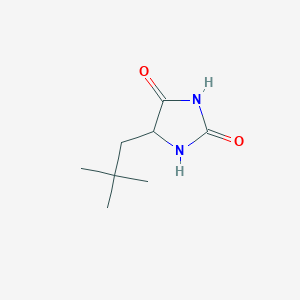
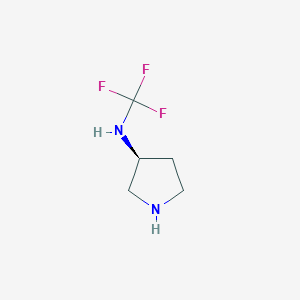
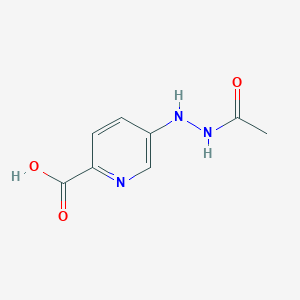
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)

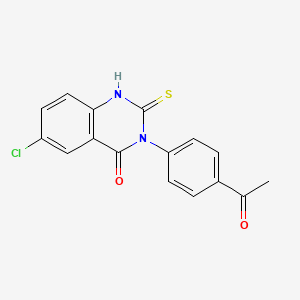
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
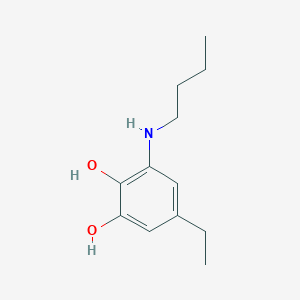
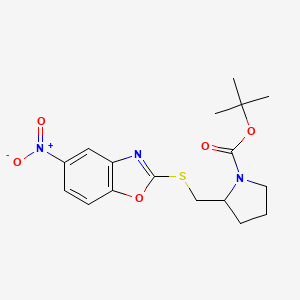
![N-(2-(dimethylamino)ethyl)-3-(6-(tetrahydro-2H-pyran-4-ylamino)imidazo[1,2-b]-pyridazin-3-yl)benzamide](/img/structure/B13949578.png)
